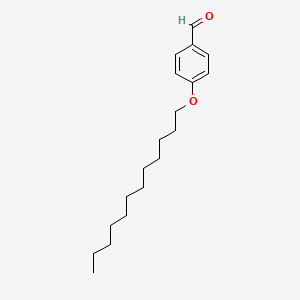

4-(Dodecyloxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-dodecoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-11-16-21-19-14-12-18(17-20)13-15-19/h12-15,17H,2-11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBEGLEYBWGNZJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178813 | |

| Record name | p-Dodecyloxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light beige to beige powder; mp = 26-28 deg C; [Acros Organics MSDS] | |

| Record name | p-Dodecyloxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20071 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

24083-19-0 | |

| Record name | p-Dodecyloxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024083190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Dodecyloxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Dodecyloxy)benzaldehyde: A Technical Guide for Researchers

CAS Number: 24083-19-0

This technical guide provides an in-depth overview of 4-(Dodecyloxy)benzaldehyde, a valuable intermediate in organic synthesis with potential applications in drug development and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential biological activities.

Core Properties of this compound

This compound is an aromatic aldehyde characterized by a benzaldehyde core substituted with a dodecyloxy group at the para position.[1] This long alkyl chain imparts significant lipophilicity to the molecule.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data for related compounds are available, specific experimentally determined values for the melting and boiling points of this compound are not widely reported.

| Property | Value | Source |

| CAS Number | 24083-19-0 | [1][2] |

| Molecular Formula | C₁₉H₃₀O₂ | [1][2] |

| Molecular Weight | 290.44 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Appearance | Yellow liquid | Inferred from synthesis descriptions |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM). Insoluble in water. | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis: Williamson Ether Synthesis

The most common method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion.

Reaction Scheme:

4-hydroxybenzaldehyde + 1-bromododecane → this compound + KBr + H₂O

Materials:

-

4-hydroxybenzaldehyde (5.0 g, 40.93 mmol)

-

1-bromododecane (10.20 g, 40.93 mmol)

-

Potassium carbonate (K₂CO₃), anhydrous (8.48 g, 61.40 mmol)

-

Dimethylformamide (DMF) (15.0 mL)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

To a solution of 4-hydroxybenzaldehyde and potassium carbonate in dimethylformamide, add 1-bromododecane.

-

Reflux the reaction mixture at 70°C for approximately 21.5 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC) on silica gel.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Perform an extraction with ethyl acetate and water.

-

Collect the ethyl acetate layer and remove any residual water with anhydrous sodium sulfate.

-

Remove the volatiles under reduced pressure to obtain the desired product.

Purification

The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR (300 MHz, Methanol-d4): δ 9.82 (s, 1H), 7.87 – 7.82 (m, 2H), 7.09 – 7.02 (m, 2H), 4.07 (t, J = 6.4 Hz, 2H), 1.79 (m, 2H), 1.55 – 1.20 (m, 18H), 0.90 (t, J = 6.8 Hz, 3H).

-

Infrared (IR) Spectroscopy: Expected characteristic peaks include a strong C=O stretch for the aldehyde (around 1700 cm⁻¹) and C-O stretches for the ether linkage.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (290.44 g/mol ) should be observed.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the synthesis workflow and a potential signaling pathway influenced by the parent compound, benzaldehyde.

Caption: A flowchart illustrating the synthesis, purification, and characterization of this compound.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not yet elucidated, research on its parent compound, benzaldehyde, provides valuable insights into its potential biological effects. Benzaldehyde has been shown to modulate several key signaling pathways implicated in cancer and other diseases.

It is hypothesized that the long dodecyloxy chain of this compound could enhance its interaction with cellular membranes, potentially leading to a more pronounced or specific effect on membrane-associated signaling proteins compared to benzaldehyde. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, which could alter their activity and impact various biological pathways.[1]

The following diagram illustrates the inhibitory effect of benzaldehyde on the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival. This is presented as a plausible, yet unconfirmed, mechanism for this compound.

Caption: A diagram showing the potential inhibitory points of benzaldehyde on the PI3K/AKT/mTOR signaling pathway.

Applications in Drug Development and Research

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Its long alkyl chain can be exploited to enhance the lipophilicity of drug candidates, potentially improving their membrane permeability and bioavailability. The aldehyde functional group is reactive and can be readily converted into other functional groups, allowing for the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies.

The potential antimicrobial properties of long-chain alkoxy benzaldehydes also warrant further investigation for the development of new anti-infective agents.

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical or professional advice. All laboratory work should be conducted in accordance with established safety protocols.

References

An In-depth Technical Guide to 4-(Dodecyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Dodecyloxy)benzaldehyde, a versatile organic compound with significant potential in materials science and pharmacology. This document outlines its chemical properties, synthesis, and key applications, with a focus on its role in the development of novel liquid crystal displays and as a potential antimicrobial agent.

Core Molecular Data

This compound is an aromatic aldehyde characterized by a dodecyloxy substituent. This long alkyl chain imparts unique physicochemical properties that are central to its applications.

| Identifier | Value |

| Molecular Formula | C₁₉H₃₀O₂ |

| Molecular Weight | 290.44 g/mol |

| CAS Number | 24083-19-0 |

| IUPAC Name | This compound |

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its application in various scientific fields. A summary of its key properties is provided below.

| Property | Value | Notes |

| Appearance | Yellow liquid[1] | At room temperature |

| Solubility | Insoluble in water; soluble in organic solvents like DMF and CH₂Cl₂ | The long dodecyl chain confers hydrophobic properties. |

| Boiling Point | Decomposes at approximately 300 °C | |

| Molecular Structure | A benzaldehyde molecule with a C₁₂H₂₅O- group at the para position. | The ether linkage is a key functional group. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and well-established method in organic chemistry.

Experimental Protocol: Williamson Ether Synthesis

This protocol details the synthesis of this compound from 4-hydroxybenzaldehyde and 1-bromododecane.[1]

Materials:

-

4-hydroxybenzaldehyde (1.0 eq.)

-

1-bromododecane (1.0 eq.)

-

Potassium carbonate (K₂CO₃) (1.5 eq.)[1]

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (5.0 g, 40.93 mmol) and potassium carbonate (8.48 g, 61.40 mmol) in dimethylformamide (15.0 mL), 1-bromododecane (10.20 g, 40.93 mmol) was added.[1]

-

The reaction mixture was refluxed at 70°C for 21.5 hours.[1]

-

The progress of the reaction was monitored using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture was extracted with ethyl acetate and water.

-

The organic layer was collected, dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure to yield the final product.

Expected Yield: 94% (9.0 g)[1]

Product Characterization:

-

¹H NMR (300 MHz, Methanol-d4) δ 9.82 (s, 1H), 7.87 – 7.82 (m, 2H), 7.09 – 7.02 (m, 2H), 4.07 (t, J = 6.4 Hz, 2H), 1.79 (m, 2H), 1.55 – 1.20 (m, 10H), 0.90 (t, J = 6.8 Hz, 3H).[1]

Applications in Research and Drug Development

This compound and its derivatives are gaining attention in several areas of research and development, primarily in materials science and as potential therapeutic agents.

Liquid Crystal Displays

The long dodecyloxy chain of this compound makes it a valuable building block for liquid crystal (LC) materials.[2][3] The molecular shape and polarity are key to the formation of mesophases, which are essential for the functioning of liquid crystal displays (LCDs). The incorporation of such molecules into LC mixtures can influence properties like dielectric anisotropy, which is crucial for achieving fast switching speeds in high-definition displays.[4]

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of benzaldehyde derivatives.[5][6][7][8] While specific data for this compound is emerging, related compounds have shown activity against various bacterial strains. The lipophilic dodecyl chain may facilitate interaction with and disruption of bacterial cell membranes. Further research is needed to fully elucidate its mechanism of action and potential as a novel antimicrobial agent. The parent compound, benzaldehyde, has been shown to have antibacterial activity against several strains, though often at relatively high concentrations.[6]

Potential Signaling Pathway Interactions

While no specific signaling pathways have been definitively associated with this compound, research on related benzaldehyde compounds offers some insights. Benzaldehyde itself has been reported to suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, by regulating 14-3-3ζ-mediated protein-protein interactions.[9] Furthermore, hydroxybenzaldehydes have been shown to activate the Sonic Hedgehog (Shh) signaling pathway in astrocytes, suggesting a potential neuroprotective role.[10]

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzaldehydes [Liquid Crystal (LC) Building Blocks] - Starshinechemical [starshinechemical.com]

- 4. dakenchem.com [dakenchem.com]

- 5. frontiersin.org [frontiersin.org]

- 6. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]

4-(Dodecyloxy)benzaldehyde IUPAC name and synonyms

An In-depth Technical Guide to 4-(Dodecyloxy)benzaldehyde

Chemical Identity

IUPAC Name: this compound[1]

Synonyms:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C19H30O2 | [1][2] |

| Molecular Weight | 290.44 g/mol | [2] |

| CAS Number | 24083-19-0 | [1][2] |

| Boiling Point | ~300 °C (decomposes) | [2] |

| Solubility | Insoluble in water; soluble in CH2Cl2, DMF. | [2] |

Synthesis and Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction.[2]

Reactants:

-

4-hydroxybenzaldehyde

-

1-bromododecane

-

Potassium carbonate (base)

-

Dimethylformamide (DMF) (solvent)

Protocol:

-

Dissolve 4-hydroxybenzaldehyde and 1-bromododecane in dimethylformamide (DMF).

-

Add potassium carbonate to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

After the reaction is complete, the product is purified by column chromatography.

This protocol typically yields the desired this compound in high purity (89–91%).[2]

Synthesis of 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate

This compound is a precursor for the synthesis of more complex molecules, such as liquid crystals. The following is a protocol for a multi-step synthesis that utilizes a dodecyloxy-substituted intermediate.

Protocol:

-

Synthesis of 4-(4-n-dodecyloxybenzoyloxy)benzoic acid: This intermediate is prepared starting from 1-bromododecane following literature procedures.[3]

-

Esterification: In a 250-mL round-bottomed flask, dissolve 3.0 mmol of 4-(4-n-dodecyloxybenzoyloxy)benzoic acid, 3.3 mmol of 4-benzyloxyphenol, 4.8 mmol of N,N'-dicyclohexylcarbodiimide (DCC), and 0.3 mmol of 4-(dimethylamino)pyridine (DMAP) in 70 mL of dry dichloromethane.

-

Stir the reaction mixture at room temperature under an argon atmosphere for 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with chloroform as the eluent.

-

Upon completion, filter the resulting mixture on silica gel and wash with dichloromethane.

-

The final product, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, is purified by column chromatography on silica gel using chloroform as the eluent.[3]

Applications in Drug Development and Research

The long dodecyloxy chain of this compound imparts significant lipophilicity, making it and its derivatives of interest in materials science and pharmaceuticals.[2] The aldehyde functional group is reactive and can participate in various chemical transformations to create a diverse range of bioactive molecules.[2][4]

Derivatives of benzaldehyde are being investigated for their potential as anticancer agents, particularly as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family overexpressed in various cancers and associated with cancer stem cells and chemoresistance.[4]

Signaling Pathways and Experimental Workflows

Inhibition of the ALDH1A3-Retinoic Acid Signaling Pathway

Derivatives of benzyloxybenzaldehyde have been developed as inhibitors of the ALDH1A3 isoform. Inhibition of this enzyme disrupts the conversion of retinal to retinoic acid, a key signaling molecule involved in cell differentiation and proliferation.

Caption: Inhibition of the ALDH1A3-Retinoic Acid signaling pathway.

Experimental Workflow for the ALDEFLUOR™ Assay

The ALDEFLUOR™ assay is a widely used method to identify and quantify cell populations with high ALDH enzymatic activity.

Caption: Experimental workflow for the ALDEFLUOR™ assay.

References

An In-depth Technical Guide to the Physical Properties of 4-(Dodecyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(Dodecyloxy)benzaldehyde, a key intermediate in various fields of chemical synthesis. This document details its physical characteristics, spectroscopic data, and a standard experimental protocol for its preparation and purification, aiming to serve as a valuable resource for laboratory and development work.

Core Physical Properties

This compound is an organic compound characterized by a benzaldehyde molecule substituted with a dodecyloxy group at the para position. The presence of the long dodecyl chain significantly influences its physical properties, imparting a notable lipophilic character.

Quantitative Data Summary

The table below summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₀O₂ | [1] |

| Molecular Weight | 290.44 g/mol | [1] |

| CAS Number | 24083-19-0 | [1] |

| Melting Point | 45-50 °C | [2] |

| Boiling Point | ~300 °C (decomposes) | |

| Density | No experimental data found. | |

| Solubility | Insoluble in water; Soluble in nonpolar solvents such as chloroform and DMF; Soluble in ethanol and acetone. |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the aldehyde proton, and the protons of the dodecyl chain.

-

Aromatic Protons: Resonate in the downfield region, typically between δ 7.8-8.0 ppm.

-

Aldehyde Proton: A singlet is observed further downfield.

-

Dodecyl Chain Protons: A series of multiplets corresponding to the methylene groups and a triplet for the terminal methyl group are observed in the upfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. Key chemical shifts are observed for the carbonyl carbon, the aromatic carbons, and the carbons of the dodecyloxy chain. The aldehydic carbon typically appears around 191 ppm. Aromatic carbons resonate in the 114-165 ppm range, and the aliphatic carbons of the dodecyl chain appear in the upfield region of the spectrum.

FT-IR Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is typically observed around 1700 cm⁻¹.[3]

-

C-H Stretch (Aldehyde): Two weak bands can be seen around 2850 and 2750 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorptions appear in the 1600-1450 cm⁻¹ region.[3]

-

C-O Stretch (Ether): A characteristic band for the ether linkage is present.

-

Aliphatic C-H Stretch: Strong absorptions corresponding to the dodecyl chain are observed in the 2850-2960 cm⁻¹ range.

Experimental Protocols

The most common method for the synthesis of this compound is the Williamson ether synthesis.

Synthesis of this compound

This protocol details the synthesis of this compound from 4-hydroxybenzaldehyde and 1-bromododecane.[4]

Materials:

-

4-Hydroxybenzaldehyde

-

1-Bromododecane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-hydroxybenzaldehyde in anhydrous DMF, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature for a short period to ensure the formation of the phenoxide.

-

Add 1-bromododecane to the reaction mixture.

-

Heat the reaction mixture and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and wash with water and then with brine.[4]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

Purification by Column Chromatography

The crude this compound can be purified by silica gel column chromatography.

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.[5]

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).

-

Load the sample onto the top of the silica gel column.[5]

-

Elute the column with a solvent system of increasing polarity. A common eluent system is a gradient of ethyl acetate in hexane.[6][7]

-

Collect the fractions and analyze them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. p-Dodecyloxybenzaldehyde (CAS 24083-19-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. benchchem.com [benchchem.com]

- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. benchchem.com [benchchem.com]

- 5. web.uvic.ca [web.uvic.ca]

- 6. rsc.org [rsc.org]

- 7. orgsyn.org [orgsyn.org]

Spectroscopic Profile of 4-(Dodecyloxy)benzaldehyde: A Technical Guide

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic aldehyde, 4-(Dodecyloxy)benzaldehyde. Targeted at researchers, scientists, and professionals in drug development, this document presents key identifying spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also outlined to aid in the replication and verification of these findings.

Spectroscopic Data Summary

The following tables summarize the quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound. This structured presentation allows for straightforward comparison and rapid assessment of the compound's identity and purity.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.87 | Singlet | 1H | Aldehyde (-CHO) |

| 7.83 | Doublet | 2H | Aromatic (ortho to -CHO) |

| 7.00 | Doublet | 2H | Aromatic (ortho to -O) |

| 4.04 | Triplet | 2H | Methylene (-OCH₂-) |

| 1.81 | Quintet | 2H | Methylene (-OCH₂CH₂ -) |

| 1.46 - 1.26 | Multiplet | 16H | Methylene (-CH₂-)₈ |

| 0.88 | Triplet | 3H | Methyl (-CH₃) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data (Estimated)

| Chemical Shift (δ) ppm | Assignment |

| ~190.7 | Aldehyde Carbonyl (C=O) |

| ~164.5 | Aromatic C-O |

| ~132.0 | Aromatic C-H (ortho to -CHO) |

| ~129.8 | Aromatic C-CHO |

| ~114.8 | Aromatic C-H (ortho to -O) |

| ~68.5 | Methylene (-OC H₂-) |

| ~31.9 - 22.7 | Dodecyl Chain Carbons (-C H₂-) |

| ~14.1 | Terminal Methyl (-C H₃) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920, 2850 | Strong | C-H Stretch (Aliphatic) |

| 2725 | Medium | C-H Stretch (Aldehyde) |

| 1695 | Strong | C=O Stretch (Carbonyl) |

| 1600, 1575 | Medium-Strong | C=C Stretch (Aromatic) |

| 1255 | Strong | C-O-C Stretch (Asymmetric) |

| 1160 | Strong | C-O-C Stretch (Symmetric) |

Table 4: Mass Spectrometry (Electron Ionization) Data

| m/z Ratio | Relative Intensity (%) | Proposed Fragment |

| 290.2 | ~40% | [M]⁺ (Molecular Ion) |

| 121.1 | 100% | [HOC₆H₄CHO]⁺ (Base Peak) |

| 93.1 | ~15% | [C₆H₅O]⁺ |

| 77.1 | ~10% | [C₆H₅]⁺ |

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols represent standard procedures for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The sample is placed in a 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: The proton NMR spectrum is acquired with a 90° pulse angle, a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans.

-

¹³C NMR Acquisition: The carbon NMR spectrum is acquired with proton decoupling, a 30° pulse angle, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and accumulating 1024-2048 scans to achieve adequate signal-to-noise.

-

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Thin Film Method): A small amount (~2-5 mg) of solid this compound is dissolved in a few drops of a volatile solvent (e.g., dichloromethane). A drop of this solution is applied to a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.

-

Instrumentation: The spectrum is recorded using an FT-IR spectrometer.

-

Acquisition: A background spectrum of the clean salt plate is first collected. The sample-coated plate is then placed in the sample holder, and the spectrum is recorded. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, or a solid probe may be used.

-

Ionization: Electron Ionization (EI) is employed, with a standard electron energy of 70 eV. This high energy causes both ionization and fragmentation of the molecule.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection: The detector records the abundance of each ion at its specific m/z ratio.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

A Technical Guide to the Solubility of 4-(Dodecyloxy)benzaldehyde in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-(Dodecyloxy)benzaldehyde, a key intermediate in various chemical syntheses. A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. This document, therefore, provides a detailed framework for researchers to determine the solubility of this compound through established experimental protocols. It outlines the principles of solubility, factors influencing it, and a step-by-step methodology for accurate solubility determination. Furthermore, this guide includes a logical workflow diagram to assist in experimental planning and execution.

Introduction to this compound and its Solubility

This compound is an organic compound characterized by a benzaldehyde core functionalized with a long dodecyloxy aliphatic chain. This structure imparts a significant hydrophobic character to the molecule, suggesting a general "like dissolves like" principle will govern its solubility. It is anticipated to exhibit higher solubility in nonpolar organic solvents and lower solubility in polar solvents, particularly water.

Physical Properties of a Related Compound: 4-(Decyloxy)benzaldehyde

While specific data for the dodecyl- derivative is unavailable, information on the closely related 4-(Decyloxy)benzaldehyde can offer some insights. It is described as a liquid with a molecular weight of 262.39 g/mol .[1][2][3] The longer alkyl chain in this compound will likely increase its nonpolar character compared to the decyloxy analog.

Principles of Solubility Determination

The solubility of a solid in a liquid is the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. Several factors influence solubility, including:

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.

-

Polarity of Solute and Solvent: The principle of "like dissolves like" is a central concept. Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.

-

Pressure: For solid-liquid systems, pressure has a negligible effect on solubility.

-

Molecular Size: Larger molecules can sometimes be more difficult to solvate, potentially leading to lower solubility.

Experimental Protocol for Determining the Solubility of this compound

The following is a generalized protocol for determining the solubility of this compound in various organic solvents. This method is based on the static equilibrium method, a common technique for solubility measurement.

Objective: To quantitatively determine the solubility of this compound in a selection of common organic solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, toluene, hexane, ethyl acetate) of analytical grade

-

Thermostatic shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 298.15 K or 318.15 K).

-

Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24 to 48 hours is often adequate, but this should be determined empirically.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered saturated solution with the same solvent to a concentration suitable for the chosen analytical method.

-

-

Quantitative Analysis:

-

Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Data Presentation

While no specific quantitative data was found for this compound, the experimentally determined solubility data should be presented in a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 298.15 K

| Solvent | Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) |

| Hexane | 0.1 | Experimental Value | Experimental Value |

| Toluene | 2.4 | Experimental Value | Experimental Value |

| Dichloromethane | 3.1 | Experimental Value | Experimental Value |

| Acetone | 5.1 | Experimental Value | Experimental Value |

| Ethanol | 4.3 | Experimental Value | Experimental Value |

| Methanol | 5.1 | Experimental Value | Experimental Value |

| Water | 10.2 | Experimental Value | Experimental Value |

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Conclusion

References

The Dawn of Aromatic Aldehydes: A Technical Guide to the Discovery and History of Alkoxy-Substituted Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries and historical evolution of alkoxy-substituted benzaldehydes, a class of compounds pivotal to the flavor, fragrance, and pharmaceutical industries. From the isolation of vanillin to the strategic synthesis of complex drug precursors, this document provides a comprehensive overview of the key scientific milestones, detailed experimental protocols of foundational reactions, and the logical pathways that underscore their therapeutic applications.

Early Discoveries and the Rise of Synthetic Chemistry

The story of alkoxy-substituted benzaldehydes is intrinsically linked to the elucidation of natural product structures and the burgeoning field of organic synthesis in the 19th century. Initially sourced from botanical origins, the increasing demand for these valuable compounds spurred chemists to devise synthetic routes, forever changing the landscape of industrial chemistry.

A pivotal moment in this narrative was the isolation and identification of vanillin (4-hydroxy-3-methoxybenzaldehyde). While it had been known for centuries as the principal component of vanilla bean extract, its chemical synthesis marked a significant scientific achievement. Less than two decades after its initial isolation, the first synthesis of vanillin from eugenol, a compound found in clove oil, was achieved in 1874-75. This accomplishment laid the groundwork for the commercial production of synthetic vanillin, which began to supplement the limited and expensive natural supply. By the 1930s, production methods had evolved to utilize lignin-containing waste from the paper industry, a testament to the growing ingenuity of industrial chemists.

Another important naturally occurring alkoxy-substituted benzaldehyde is syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), which can be found in the wood of spruce and maple trees. Its discovery and synthesis were also significant, particularly as it later emerged as a crucial intermediate in the production of antibacterial drugs. The development of synthetic methods for syringaldehyde and other multi-alkoxy-substituted benzaldehydes, such as 3,4,5-trimethoxybenzaldehyde , was driven by their increasing importance in medicinal chemistry. These compounds serve as vital building blocks for a range of pharmaceuticals, most notably the antibacterial agent trimethoprim.

The journey from rare natural isolates to readily available synthetic building blocks was facilitated by the development of several key formylation reactions, which allowed for the direct introduction of an aldehyde group onto an aromatic ring. These reactions, including the Reimer-Tiemann, Duff, Gattermann-Koch, and Vilsmeier-Haack reactions, became the workhorses of aromatic aldehyde synthesis and are central to the history of these compounds.

Foundational Synthetic Methodologies

The ability to synthesize alkoxy-substituted benzaldehydes on an industrial scale is a direct result of the discovery and refinement of several powerful formylation reactions. These methods, each with its own unique mechanism and substrate scope, have been instrumental in the advancement of organic chemistry.

The Reimer-Tiemann Reaction

Discovered in 1876 by Karl Reimer and Ferdinand Tiemann, the Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[1][2] The reaction typically involves treating a phenol with chloroform in the presence of a strong base, such as sodium hydroxide.[3][4] The key reactive intermediate in this reaction is dichlorocarbene (:CCl2), which is generated in situ from chloroform and the base.[3] This electrophilic carbene then attacks the electron-rich phenoxide ring, preferentially at the ortho position, to form a dichloromethyl-substituted intermediate that is subsequently hydrolyzed to the aldehyde.[1][3] While historically significant and still taught in organic chemistry curricula, the Reimer-Tiemann reaction often suffers from moderate yields (typically 20-60%) and the formation of a para-substituted byproduct.[1]

The Duff Reaction

The Duff reaction, or hexamine aromatic formylation, provides another route to hydroxybenzaldehydes from phenols.[5] Developed by James Cooper Duff, this reaction utilizes hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium, such as glycerol and boric acid or trifluoroacetic acid.[5][6] The reaction requires a strongly electron-donating group on the aromatic ring and generally proceeds with ortho-selectivity.[5] The electrophilic species is an iminium ion generated from the protonated hexamine.[5] The reaction mechanism is thought to be related to that of the Reimer-Tiemann reaction.[5] The Duff reaction has been successfully applied to the synthesis of various o-hydroxyaldehydes, including syringaldehyde.[5][6]

The Gattermann and Gattermann-Koch Reactions

The Gattermann reaction, developed by the German chemist Ludwig Gattermann, is a method for formylating aromatic compounds using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).[7] A significant modification, known as the Adams modification, generates HCN in situ from zinc cyanide, making the procedure safer.[7]

A variation of this is the Gattermann-Koch reaction , which uses carbon monoxide (CO) and HCl with a catalyst system, typically a mixture of aluminum chloride and copper(I) chloride.[8] This reaction is particularly useful for the formylation of benzene and its derivatives to produce benzaldehyde and substituted benzaldehydes.[8] However, it is not applicable to phenol and phenol ether substrates.[7] The reactive electrophile is believed to be the formyl cation ([HCO]+).[7]

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9] The reaction employs a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl3), to generate the Vilsmeier reagent, a chloroiminium ion.[9] This electrophilic species then reacts with the aromatic substrate.[10] Subsequent hydrolysis of the resulting iminium salt yields the corresponding aldehyde.[9] The Vilsmeier-Haack reaction is generally regioselective, with substitution occurring at the most electron-rich position of the aromatic ring.[10]

Quantitative Data from Historical Syntheses

The following tables summarize quantitative data from various historical and modern synthetic procedures for key alkoxy-substituted benzaldehydes. This data provides a comparative overview of the efficiency and physical properties of the products obtained through different methods.

| Compound | Starting Material | Reaction | Catalyst/Reagent | Yield (%) | Melting Point (°C) | Boiling Point (°C) | Reference(s) |

| Vanillin | Guaiacol | Reimer-Tiemann | Chloroform, NaOH | Moderate | 81-83 | 285 | [11] |

| Syringaldehyde | Pyrogallol-1,3-dimethyl ether | Duff Reaction | Hexamethylenetetramine, Glyceroboric acid | 31-32 | 111-112 | - | [12] |

| 3,4,5-Trimethoxybenzaldehyde | p-Cresol | Multi-step | Bromination, Hydrolysis, Methoxylation, Methylation | 67.4 (overall) | 74-75 | 158-161 (7-8 mm Hg) | [13] (from another source) |

| p-Anisaldehyde | p-Methyl anisole | Oxidation | O2, Free radical initiator, Metal salt | 78.5 | -1 | 248 | [14] |

| 2,5-Dimethoxybenzaldehyde | p-Methoxyphenol | Reimer-Tiemann & Methylation | Chloroform, NaOH, Dimethyl sulfate | 68 (overall) | 46-50 | 146 (10 mmHg) | [15][16] |

| Veratraldehyde | Vanillin | Methylation | Dimethyl sulfate | High | 40-43 | 281 | [2][17] |

Detailed Experimental Protocols

The following are representative experimental protocols for some of the key historical syntheses of alkoxy-substituted benzaldehydes. These protocols are provided for informational purposes and should be adapted with appropriate safety precautions in a laboratory setting.

Synthesis of Syringaldehyde via the Duff Reaction

This protocol is adapted from the procedure described in Organic Syntheses.

Materials:

-

Pyrogallol-1,3-dimethyl ether

-

Hexamethylenetetramine

-

Glycerol

-

Boric acid

-

Sulfuric acid (concentrated)

-

Chloroform

-

Sodium bisulfite

-

Methanol

-

Water

Procedure:

-

Prepare a glyceroboric acid mixture by heating glycerol and boric acid.

-

Cool the mixture and add a pre-ground mixture of pyrogallol-1,3-dimethyl ether and hexamethylenetetramine with vigorous stirring.

-

Maintain the reaction temperature between 145°C and 175°C for a short period (e.g., 5-9 minutes).[12]

-

Cool the reaction mixture and acidify with dilute sulfuric acid.

-

Extract the product with chloroform.

-

The crude syringaldehyde can be purified by forming the bisulfite adduct. Treat the chloroform extract with an aqueous solution of sodium bisulfite.

-

Filter the bisulfite adduct and then decompose it with acid to regenerate the pure aldehyde.

-

Collect the purified syringaldehyde by filtration, wash with cold water, and dry.

-

Recrystallization from aqueous methanol can be performed for further purification.[12]

General Procedure for Vilsmeier-Haack Formylation of Phenols

This is a general procedure and may require optimization for specific substrates.

Materials:

-

Phenolic substrate

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl3) or Thionyl chloride (SOCl2)

-

Appropriate solvent (e.g., dichloromethane)

-

Sodium acetate or other base for workup

-

Water

-

Extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve the phenolic substrate in the chosen solvent and cool the solution in an ice bath.

-

Slowly add the Vilsmeier reagent (pre-formed or generated in situ by adding POCl3 or SOCl2 to DMF) to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture again in an ice bath and carefully quench by adding an aqueous solution of a base like sodium acetate.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the aldehyde by column chromatography, recrystallization, or distillation.

Signaling Pathways and Logical Relationships in Drug Development

Alkoxy-substituted benzaldehydes are not only valuable for their sensory properties but also serve as critical starting materials and intermediates in the synthesis of numerous pharmaceuticals.[18][19] Their utility in drug development stems from the versatile reactivity of the aldehyde and the specific substitution patterns on the aromatic ring, which can be tailored to interact with biological targets.

Synthesis of Trimethoprim from 3,4,5-Trimethoxybenzaldehyde

A prominent example of the role of alkoxy-substituted benzaldehydes in medicine is the synthesis of the antibacterial drug trimethoprim . 3,4,5-Trimethoxybenzaldehyde is a key precursor in this process.[3] The synthesis involves a condensation reaction of the aldehyde with 3-ethoxypropionitrile, followed by cyclization to form the diaminopyrimidine ring characteristic of trimethoprim.

Caption: Synthetic pathway of Trimethoprim.

Mechanism of Action of Trimethoprim

Trimethoprim functions as an antibacterial agent by targeting the folic acid synthesis pathway in bacteria.[11][20] Specifically, it is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the conversion of dihydrofolate to tetrahydrofolate.[11][20] Tetrahydrofolate is an essential cofactor in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[21] By inhibiting DHFR, trimethoprim disrupts DNA synthesis, leading to bacteriostasis.[21] The selectivity of trimethoprim for bacterial DHFR over its mammalian counterpart is a key factor in its therapeutic efficacy and safety profile.[20]

Caption: Mechanism of action of Trimethoprim.

The structural modifications of the benzaldehyde scaffold in vanillin and its derivatives have also been explored for a wide range of pharmacological activities, including anti-inflammatory, anti-infective, neuroprotective, and anti-cancer properties.[19][22] The presence of the aldehyde, hydroxyl, and ether functional groups on the aromatic ring of vanillin provides multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives with enhanced biological activities.[19] This highlights the enduring legacy of alkoxy-substituted benzaldehydes as privileged structures in drug discovery.

References

- 1. Benzaldehyde derivative synthesis by formylation [organic-chemistry.org]

- 2. Veratraldehyde - Wikipedia [en.wikipedia.org]

- 3. dsir.gov.in [dsir.gov.in]

- 4. 4-Anisaldehyde - Wikipedia [en.wikipedia.org]

- 5. Duff reaction - Wikipedia [en.wikipedia.org]

- 6. scholarworks.uni.edu [scholarworks.uni.edu]

- 7. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 8. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]

- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. CN114920634A - Method for synthesizing p-methoxybenzaldehyde - Google Patents [patents.google.com]

- 15. qks.cqu.edu.cn [qks.cqu.edu.cn]

- 16. nbinno.com [nbinno.com]

- 17. nbinno.com [nbinno.com]

- 18. EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google Patents [patents.google.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

Health and Safety Profile of 4-(Dodecyloxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety information for 4-(Dodecyloxy)benzaldehyde (CAS No. 24083-19-0). Due to the limited specific toxicological data for this compound, this guide also incorporates information from structurally similar alkoxybenzaldehydes to provide a more complete, albeit inferred, safety profile. All data derived from analogous compounds are clearly indicated.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound and its close analogs is presented below. This information is crucial for the safe handling, storage, and use of the compound in a laboratory setting.

| Property | This compound | 4-(Decyloxy)benzaldehyde | Benzaldehyde |

| CAS Number | 24083-19-0[1] | 24083-16-7[2] | 100-52-7 |

| Molecular Formula | C19H30O2[1][3] | C17H26O2[2] | C7H6O |

| Molecular Weight | 290.44 g/mol [1] | 262.39 g/mol [2][4] | 106.12 g/mol |

| Appearance | Data not available | Liquid[2] | Colorless liquid |

| Density | 0.947 g/cm³[1] | Data not available | 1.045 g/cm³ at 25°C |

| Vapor Pressure | 7.31E-07 mmHg at 25°C[1] | Data not available | Data not available |

| Melting Point | Data not available | Data not available | -26 °C |

| Boiling Point | Data not available | Data not available | 178 - 179 °C |

| Flash Point | > 93.3 °C (200 °F)[1] | Not applicable[2] | 64 °C (147 °F) |

| Solubility | Data not available | Data not available | Data not available |

| n-octanol/water partition coefficient | Data not available | Data not available | log Pow: 1.4 at 25°C |

Hazard Identification and GHS Classification

| Hazard Class | GHS Classification (Benzaldehyde) | GHS Classification (4-n-Octyloxybenzaldehyde) |

| Flammable Liquids | Category 4 (H227: Combustible liquid) | Data not available |

| Acute Toxicity, Inhalation | Category 4 (H332: Harmful if inhaled) | Data not available |

| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) | Category 2 (Causes skin irritation)[5] |

| Serious Eye Damage/Eye Irritation | Category 2A (H319: Causes serious eye irritation) | Category 2 (Causes serious eye irritation)[5] |

| Reproductive Toxicity | Category 1B (H360: May damage fertility or the unborn child) | Data not available |

| Specific Target Organ Toxicity (Single Exposure) | Category 3, Respiratory System (H335: May cause respiratory irritation) | Category 3, Respiratory system (May cause respiratory irritation)[5] |

| Hazardous to the Aquatic Environment (Short-term) | Category 2 (H401: Toxic to aquatic life) | Data not available |

| Hazardous to the Aquatic Environment (Long-term) | Category 2 (H411: Toxic to aquatic life with long lasting effects) | Data not available |

NFPA 704 Rating for this compound: [1]

-

Health: 2 (Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury)

-

Flammability: 1 (Materials that require considerable preheating before ignition and combustion can occur)

-

Instability: 0 (Normally stable, even under fire exposure conditions, and is not reactive with water)

Toxicological Information

Detailed toxicological studies on this compound have not been identified. The toxicological properties have not been fully investigated.[6] The following summary is based on general principles and data from analogous compounds.

| Toxicological Endpoint | Data for this compound | Inferred Hazards from Analogues (Benzaldehyde, 4-n-Octyloxybenzaldehyde) |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available[1][6] | Harmful if swallowed or inhaled.[7] |

| Skin Corrosion/Irritation | No data available[1] | Causes skin irritation.[5][8] |

| Serious Eye Damage/Irritation | No data available[1] | Causes serious eye irritation.[5][8] |

| Respiratory or Skin Sensitization | No data available[1] | Symptoms of allergic reaction may include rash, itching, and swelling.[6] |

| Germ Cell Mutagenicity | No data available[1] | Data not available |

| Carcinogenicity | No data available | Data not available |

| Reproductive Toxicity | No data available | May damage fertility or the unborn child (based on benzaldehyde). |

| Specific Target Organ Toxicity (Single Exposure) | No data available | May cause respiratory irritation.[5] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | Data not available |

| Aspiration Hazard | No data available[6] | Data not available |

Experimental Protocols

No specific experimental protocols for the safety and toxicological assessment of this compound were found in the public domain. Standard OECD guidelines for testing of chemicals would be the recommended starting point for any de novo toxicological evaluation. These would include:

-

OECD 402: Acute Dermal Toxicity

-

OECD 404: Acute Dermal Irritation/Corrosion

-

OECD 405: Acute Eye Irritation/Corrosion

-

OECD 423: Acute Oral Toxicity - Acute Toxic Class Method

-

OECD 471: Bacterial Reverse Mutation Test (Ames Test)

Handling, Storage, and Emergency Procedures

Safe Handling

-

Handle in a well-ventilated place.[1]

-

Wear suitable protective clothing, including chemical-impermeable gloves and safety glasses with side shields or goggles.[1][5][8]

-

Avoid contact with skin and eyes.[1]

-

Avoid formation of dust and aerosols.[1]

-

Use non-sparking tools.[1]

Storage

-

Store in a cool, well-ventilated place.[5]

-

Keep container tightly closed.[5]

-

Store locked up.[5]

-

It is recommended to store under an inert atmosphere (e.g., nitrogen) as the compound may be air-sensitive.[6]

-

Incompatible materials include strong oxidizing agents.[6]

First-Aid Measures

-

Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation occurs.[1][5][8]

-

Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[1][5][8]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1]

-

Methods for Cleaning Up: Collect spillage with a suitable absorbent material and dispose of in a closed container. Use spark-proof tools and explosion-proof equipment.[1]

Visualizations

Caption: Inferred GHS Hazards and Recommended PPE.

Caption: Chemical Spill Response Workflow.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. 4-(Decyloxy)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 4-(Decyloxy)benzaldehyde | C17H26O2 | CID 141068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.fr [fishersci.fr]

- 7. Benzaldehyde, 4-(phenylmethoxy)- | C14H12O2 | CID 78109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Potential Biological Activities of 4-(Dodecyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the predicted biological activities of 4-(dodecyloxy)benzaldehyde based on available scientific literature for structurally related compounds. As of the time of this writing, there is limited direct experimental data on the biological properties of this compound itself. The information presented herein is intended for research and informational purposes only and should not be construed as a definitive assessment of its therapeutic potential.

Introduction

This compound is an aromatic aldehyde characterized by a dodecyl ether substituent at the para position of the benzaldehyde ring. The presence of a long C12 alkyl chain imparts significant lipophilicity to the molecule, which can greatly influence its physicochemical properties and biological interactions. While direct studies on this specific molecule are scarce, the broader class of benzaldehyde derivatives and long-chain alkoxy compounds has been investigated for a range of biological activities. This whitepaper aims to provide a comprehensive overview of the potential biological activities of this compound by examining its synthesis, physicochemical properties, and the known biological effects of structurally analogous compounds.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interactions with biological targets.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₀O₂ | Cheméo |

| Molecular Weight | 290.44 g/mol | Cheméo |

| CAS Number | 24083-19-0 | Cheméo |

| Appearance | Predicted to be a solid or liquid at room temperature | Inferred |

| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents | Inferred |

| LogP (Octanol/Water Partition Coefficient) | Predicted to be high due to the long alkyl chain | Inferred |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In this case, 4-hydroxybenzaldehyde is deprotonated with a base to form the corresponding phenoxide, which then reacts with 1-bromododecane.

An In-depth Technical Guide to Liquid Crystal Precursor Molecules

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of liquid crystal precursor molecules, from their fundamental molecular architecture and synthesis to their characterization and advanced applications in drug development. It is designed to serve as a detailed resource for professionals engaged in materials science, organic chemistry, and pharmaceutical formulation.

Introduction to Liquid Crystal Precursors

A liquid crystal represents a distinct phase of matter, an intermediate state (or mesophase) between a crystalline solid and an isotropic liquid.[1][2] In this state, molecules possess the fluidity of a liquid but maintain a degree of long-range orientational order characteristic of a solid.[1][3] A liquid crystal precursor is a molecule or a formulation of molecules capable of forming a liquid crystal phase under specific conditions.[4][5] The transition into a mesophase is triggered by changes in temperature for thermotropic liquid crystals or by the influence of a solvent (typically water) for lyotropic liquid crystals.[1][3]

The unique properties of these precursors are largely dictated by their molecular shape, which is typically anisotropic, such as calamitic (rod-like) or discotic (disc-shaped) structures.[2][6] In the field of drug development, lyotropic liquid crystal precursors are of particular interest. They can self-assemble into structured phases upon contact with physiological fluids, forming sophisticated, in-situ drug delivery systems that offer controlled release and can enhance the bioavailability of therapeutic agents.[5][7][8][9]

Molecular Architecture and Synthesis

The journey from simple chemicals to functional liquid crystals begins with the precise design and synthesis of precursor molecules. The manufacturing process generally follows a multi-step path from basic raw materials to the final, functional liquid crystal mixture.[10]

Caption: General workflow for the synthesis of liquid crystal materials.

Core Molecular Structure

The archetypal calamitic liquid crystal precursor, or mesogen, is composed of three key elements:[6][11]

-

A Rigid Core: This is the central, stiff part of the molecule that gives rise to its anisotropic shape. It typically consists of two or more aromatic or heterocyclic ring systems (e.g., biphenyls, phenyl pyrimidines) connected by a linkage group.[1][12] This core is fundamental to the formation of an ordered mesophase.

-

Flexible Terminal Groups: These are typically alkyl or alkoxy chains attached to the ends of the rigid core. They influence the molecule's melting point, solubility, and the specific type of liquid crystal phase that forms.

-

Linking Groups: These groups connect the rings within the rigid core and can influence the overall linearity and polarity of the molecule.

Common chemical building blocks, or intermediates , used to construct these monomers include compounds from phenol, ketone, boric acid, and halogenated aromatic classes.[10]

Key Synthetic Methodologies

The creation of liquid crystal monomers from intermediates involves a range of organic synthesis reactions. The choice of reaction is critical for achieving the desired molecular architecture, purity, and properties. Advances in synthetic chemistry, particularly in cross-coupling reactions, have enabled the creation of highly complex and tailored mesogens.[13]

Table 1: Common Synthetic Reactions for Liquid Crystal Precursors

| Reaction Type | Description | Typical Use Case | References |

| Esterification (e.g., Steglich) | The reaction between a carboxylic acid and an alcohol to form an ester linkage. It is a versatile method for connecting molecular fragments. | Synthesis of calamitic and discotic liquid crystals.[1][12] | [1][12] |

| Palladium-Catalyzed Cross-Coupling | A class of reactions (e.g., Suzuki, Heck, Sonogashira) that form carbon-carbon bonds, essential for linking aromatic rings. | Building the rigid core and attaching terminal groups.[1][12][13] | [1][12][13] |

| Mitsunobu Reaction | An organic reaction that converts an alcohol into a variety of functional groups, often with inversion of stereochemistry. | Introducing chiral centers to create chiral nematic (N) or smectic C (SmC*) phases. | [1][12] |

| Schiff Base Formation | The reaction between an amine and an aldehyde or ketone to form an imine. This creates a linkage group between aromatic rings. | A common method for linking mesogenic units. | [12] |

Example Experimental Protocol: Suzuki Cross-Coupling

The following provides a generalized protocol for a Suzuki cross-coupling reaction, a cornerstone technique for synthesizing biphenyl-based liquid crystal cores.

-

Reactant Preparation: In a nitrogen-purged reaction vessel, dissolve the aryl halide (e.g., a bromo-substituted mesogenic fragment) and the boronic acid derivative (the second fragment) in a suitable solvent system (e.g., toluene, ethanol, and water).

-

Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base (e.g., sodium carbonate or potassium carbonate). The base is crucial for the catalytic cycle.

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product using column chromatography or recrystallization to obtain the pure liquid crystal precursor.

-

Characterization: Confirm the structure and purity of the final compound using NMR and FTIR spectroscopy.

Characterization of Precursors and Mesophases

Once synthesized, rigorous characterization is essential to confirm the chemical structure of the precursor and to identify the nature and temperature range of its liquid crystal phases.[1] This process is critical for quality control and for understanding the material's potential applications.

Caption: Workflow for the characterization of liquid crystal precursors.

Table 2: Key Characterization Techniques

| Technique | Purpose | Information Obtained | References |

| NMR & FTIR Spectroscopy | To verify the chemical structure of the synthesized precursor molecule. | Confirmation of functional groups and covalent structure. | [14] |

| Differential Scanning Calorimetry (DSC) | To measure heat flow into or out of a sample as a function of temperature. | Precise temperatures and enthalpies of phase transitions (e.g., crystal-smectic, nematic-isotropic). | [1][6][14] |

| Polarized Optical Microscopy (POM) | To observe the sample between two crossed polarizers while heating or cooling. | Visual identification of anisotropic liquid crystal phases through their unique, birefringent textures. | [1][6][11] |

| X-Ray Diffraction (XRD) | To analyze the arrangement of molecules by measuring how they scatter X-rays. | Detailed structural information, including layer spacing in smectic phases and determination of long-range positional order. | [1][11] |

| Transmission Electron Microscopy (TEM) | To visualize the morphology of self-assembled structures at high resolution. | Analysis of the nanoscale morphology of dispersed phases like cubosomes and hexosomes. | [1][15] |

General Protocol for Thermal Analysis (DSC & POM)

-

Sample Preparation: Place a small amount (typically 2-5 mg) of the purified precursor into a DSC sample pan. For POM, place a tiny amount of the sample on a clean glass slide and cover it with a coverslip.

-

DSC Analysis: Place the sample pan and a reference pan in the DSC instrument. Program a heating and cooling cycle at a controlled rate (e.g., 10 °C/min) over the temperature range of interest. The resulting thermogram will show peaks or shifts in the baseline corresponding to phase transitions.

-

POM Analysis: Place the slide on a hot stage attached to the polarized microscope. Heat and cool the sample while observing the changes in texture through the eyepiece. Isotropic liquids appear dark, while liquid crystal phases exhibit characteristic colorful and textured patterns (e.g., schlieren, focal conic, fan-shaped textures). Correlate the observed textural changes with the transition temperatures identified by DSC.

Application of Precursors in Drug Development

In pharmaceutics, lyotropic liquid crystal precursors are paramount. These systems are typically composed of amphiphilic lipids (e.g., glyceryl monooleate) and a solvent (water), which form ordered structures based on their concentration and the surrounding environment.[3][8]

A key application is the development of in-situ gelling precursor systems .[7] These formulations are administered as low-viscosity liquids but transform into a viscous, structured liquid crystal gel upon contact with physiological fluids or temperature changes.[7] This transition traps the drug within a highly organized matrix, allowing for localized and sustained release over an extended period.

Caption: Mechanism of an in-situ gelling liquid crystal precursor.

Key Mesophases for Drug Encapsulation

The versatility of these systems comes from the different types of lyotropic phases that can be formed, each offering unique drug-loading and release characteristics.

-

Cubic Phase (V): A highly ordered, bicontinuous structure consisting of a single, curved lipid bilayer that divides space into two continuous, interwoven aqueous channels.[16] Its large membrane surface area is ideal for encapsulating hydrophilic, lipophilic, and amphiphilic drugs.[7][8][16]

-

Hexagonal Phase (H): Composed of cylindrical lipid micelles arranged in a hexagonal lattice.[16] The aqueous cores of the inverse hexagonal phase (HII) are well-suited for encapsulating water-soluble drugs.[7]

-

Lamellar Phase (Lα): Consists of flat lipid bilayers separated by aqueous layers, similar to the structure of cell membranes.

When these bulk phases are dispersed into aqueous media with a stabilizer, they form nanoparticles known as cubosomes (from the cubic phase) and hexosomes (from the hexagonal phase). These nanoparticles are highly promising vehicles for oral, parenteral, and transdermal drug delivery.[9][16] Such systems can significantly improve the bioavailability of poorly water-soluble drugs and can be designed as mucoadhesive vehicles for targeted delivery.[5][8]

Table 3: Physicochemical Properties of Example Liquid Crystal Precursors

| Compound/System Name | Precursor Type | Mesophase(s) Observed | Transition Temperature(s) (°C) | Application Area |

| 4-Cyano-4'-pentylbiphenyl (5CB) | Thermotropic | Nematic (N), Crystal (Cr) | Cr → N: 24 °C; N → I: 35.3 °C | Display Technology |

| Glyceryl Monooleate (GMO)/Water | Lyotropic | Lamellar, Cubic, Hexagonal | Concentration & Temp. Dependent | Drug Delivery |

| Cholesteryl Benzoate | Thermotropic | Chiral Nematic (N), Smectic A (SmA) | Cr → SmA: 145 °C; SmA → N: 179 °C | Temperature Sensing |

| Benzophenone Derivatives | Thermotropic | Nematic, Smectic | Varies with structure | Optoelectronics, Biosensors |

(Note: Data is illustrative of typical compounds and systems.)

Conclusion

Liquid crystal precursor molecules represent a powerful convergence of organic chemistry and materials science. Their rational design and synthesis, enabled by a robust toolkit of synthetic reactions, allow for the precise tuning of their physicochemical properties. Rigorous characterization using thermal, optical, and structural analysis techniques is indispensable for unlocking their potential. For drug development professionals, lyotropic liquid crystal precursors offer an exceptional platform for creating next-generation drug delivery systems, capable of providing sustained release, improving bioavailability, and enabling targeted therapies through the formation of highly organized, in-situ functional matrices. Continued research in this area promises even more sophisticated and responsive materials for a wide range of scientific and medical applications.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. uh.edu [uh.edu]

- 3. Liquid crystal - Wikipedia [en.wikipedia.org]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. Liquid crystal precursor: Significance and symbolism [wisdomlib.org]

- 6. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijpsonline.com [ijpsonline.com]

- 9. Lyotropic liquid crystalline phases: Drug delivery and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. labinsights.nl [labinsights.nl]

- 11. ipme.ru [ipme.ru]

- 12. m.youtube.com [m.youtube.com]

- 13. tandfonline.com [tandfonline.com]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Recent Advances in the Development of Liquid Crystalline Nanoparticles as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-(Dodecyloxy)benzaldehyde from 4-Hydroxybenzaldehyde: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-(dodecyloxy)benzaldehyde from 4-hydroxybenzaldehyde via the Williamson ether synthesis. This reaction is a fundamental method for the preparation of aryl ethers and is widely employed in the synthesis of liquid crystals, pharmaceuticals, and other advanced materials.

Introduction